molecular formula C19H22N4O4S B2716479 4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1047981-21-4

4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2716479
CAS RN: 1047981-21-4
M. Wt: 402.47
InChI Key: QZAFISZUDALCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Research has demonstrated the utility of 4-oxobutanoic acids and their derivatives in the synthesis of complex heterocyclic structures. The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 1,3-binucleophilic reagents leads to the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations provide insights into the reactivity of these compounds, suggesting that the amino group in the (2-aminophenyl)methanol molecule has a higher nucleophilicity, which is crucial for the initial nucleophilic attack on the electrophilic centers of the substrates (Amalʼchieva et al., 2022).

Pharmacological Potential

While the focus is on the chemical synthesis and properties of 4-oxobutanoic acid derivatives, some studies have explored their potential pharmacological applications. For instance, derivatives of 4-oxobutanoic acid have shown promise in the development of new antiallergic compounds. The synthesis and evaluation of these compounds have led to the identification of novel classes of antiallergic agents, demonstrating the versatility of 4-oxobutanoic acid derivatives in medicinal chemistry applications (Georgiev et al., 1987).

Analytical and Spectroscopic Studies

The structural and spectroscopic analysis of 4-oxobutanoic acid derivatives has been a critical area of research, providing valuable insights into their molecular properties. For instance, the study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has revealed significant information about its molecular structure, vibrational wavenumbers, and electronic properties through comprehensive spectroscopic and computational analyses. These studies offer a deeper understanding of the molecule's stability, reactivity, and potential applications in various fields (Raju et al., 2015).

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-2-8-20-19(28)23-14-6-3-5-13(10-14)22-17(24)11-16(18(25)26)21-12-15-7-4-9-27-15/h2-7,9-10,16,21H,1,8,11-12H2,(H,22,24)(H,25,26)(H2,20,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAFISZUDALCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3-Allylthioureido)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

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